molecular formula C14H11N3O3S B14874415 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B14874415
M. Wt: 301.32 g/mol
InChI Key: ZPURANXTDWMLLG-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 2-oxo-2H-chromene-3-carboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product through recrystallization or column chromatography.

Chemical Reactions Analysis

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted thiadiazole and chromene derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Its potential as a therapeutic agent for various diseases, including epilepsy and bacterial infections, is being explored.

    Industry: The compound’s unique structural features make it a candidate for use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity could be related to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide can be compared with other thiadiazole derivatives, such as:

    N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: This compound has similar structural features but lacks the chromene moiety, which may result in different biological activities.

    2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide: Another thiadiazole derivative with a different functional group, which may affect its reactivity and applications.

Properties

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C14H11N3O3S/c1-2-11-16-17-14(21-11)15-12(18)9-7-8-5-3-4-6-10(8)20-13(9)19/h3-7H,2H2,1H3,(H,15,17,18)

InChI Key

ZPURANXTDWMLLG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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